

Uncoupling Angiogenesis from Glycolysis: A Technical Guide to AZ PFKFB3 26 (AZ67)

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Compound of Interest

Compound Name: AZ Pfkfb3 26

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **AZ PFKFB3 26**, also known as AZ67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3). A growing body of evidence, highlighted in this document, points to a novel mechanism of angiogenesis inhibition by this compound that is independent of its canonical role in regulating glycolysis. This guide summarizes the key preclinical data, details the experimental methodologies used to elucidate its mechanism, and provides visual representations of the signaling pathways and experimental workflows.

Executive Summary

Endothelial cell metabolism, particularly glycolysis, has been a focal point for anti-angiogenic therapeutic strategies. The enzyme PFKFB3 is a key regulator of glycolytic flux and has been a target for drug development. However, the inhibitor **AZ PFKFB3 26** (AZ67) demonstrates a unique profile: it effectively inhibits angiogenesis in vitro and in vivo without impacting key downstream markers of glycolysis, such as lactate and ATP production. Furthermore, unlike many angiogenesis inhibitors, AZ67 does not affect endothelial cell proliferation or migration. This suggests a novel, glycolysis-independent pathway for its anti-angiogenic effects, opening new avenues for therapeutic intervention in angiogenesis-dependent diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data for **AZ PFKFB3 26** (AZ67).

Table 1: Inhibitory Activity of **AZ PFKFB3 26**

Target	IC50 Value	Cell Line	Effect	Reference
PFKFB3	0.023 μ M (23 nM)	-	Potent and selective inhibition	[1]
PFKFB1	2.06 μ M	-	Lower selectivity	[1]
PFKFB2	0.382 μ M	-	Lower selectivity	[1]
Fructose-1,6-bisphosphate levels	0.343 μ M	A549 cells	Reduction of glycolytic intermediates	

Table 2: In Vitro Effects of AZ67 on Endothelial Cells

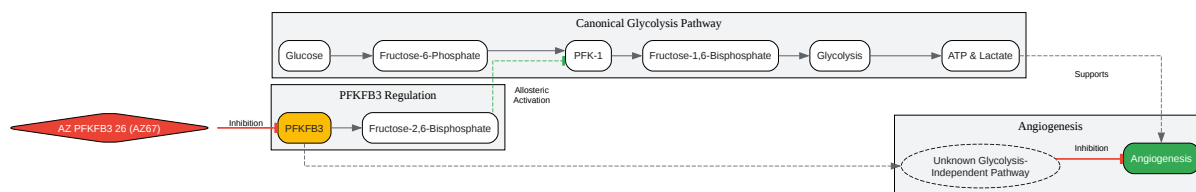
Assay	Cell Type	AZ67 Concentration s	Key Findings	Reference
Tube Formation	Human Aortic Endothelial Cells (HAOECs)	0.1, 1, 3, 5 μ M	Significant inhibition of tube and mesh formation upon TNF- α stimulation.	[2]
Cell Proliferation	HAOECs	0.1, 1, 3, 5 μ M	No significant inhibition.	[2]
Cell Migration (Scratch Assay)	HAOECs	0.1, 1, 3, 5 μ M	No significant inhibition.	[2]
Lactate Production	HAOECs	Not specified	No decrease observed.	
ATP Levels	HAOECs	0.1, 1, 3, 5 μ M	No decrease observed.	[2]

Table 3: In Vivo Angiogenesis Inhibition by AZ67

Assay	Animal Model	AZ67 Doses	Key Findings	Reference
Matrigel Plug Assay	C57BL/6 mice	0.115 mg/kg and 11.5 mg/kg body weight	Significant inhibition of new vessel formation, even at the lowest dose. Plugs with AZ67 showed no functional vessels.	[2]

Signaling Pathway and Mechanism of Action

The canonical role of PFKFB3 is to produce fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. Inhibition of PFKFB3 is therefore expected to reduce glycolytic flux, leading to decreased ATP and lactate production. While **AZ PFKFB3 26** (AZ67) does inhibit PFKFB3, its anti-angiogenic effects appear to diverge from this pathway.



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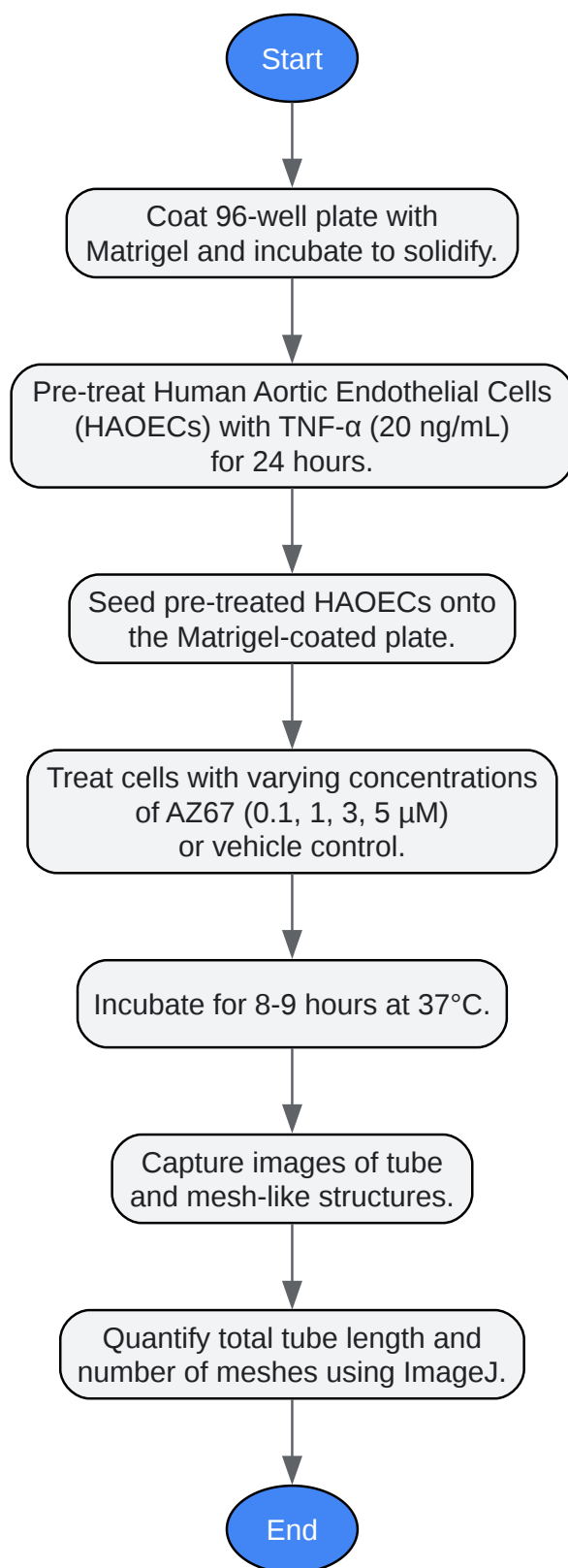
Caption: PFKFB3 signaling and the proposed glycolysis-independent mechanism of AZ67.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **AZ PFKFB3 26** (AZ67).

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.



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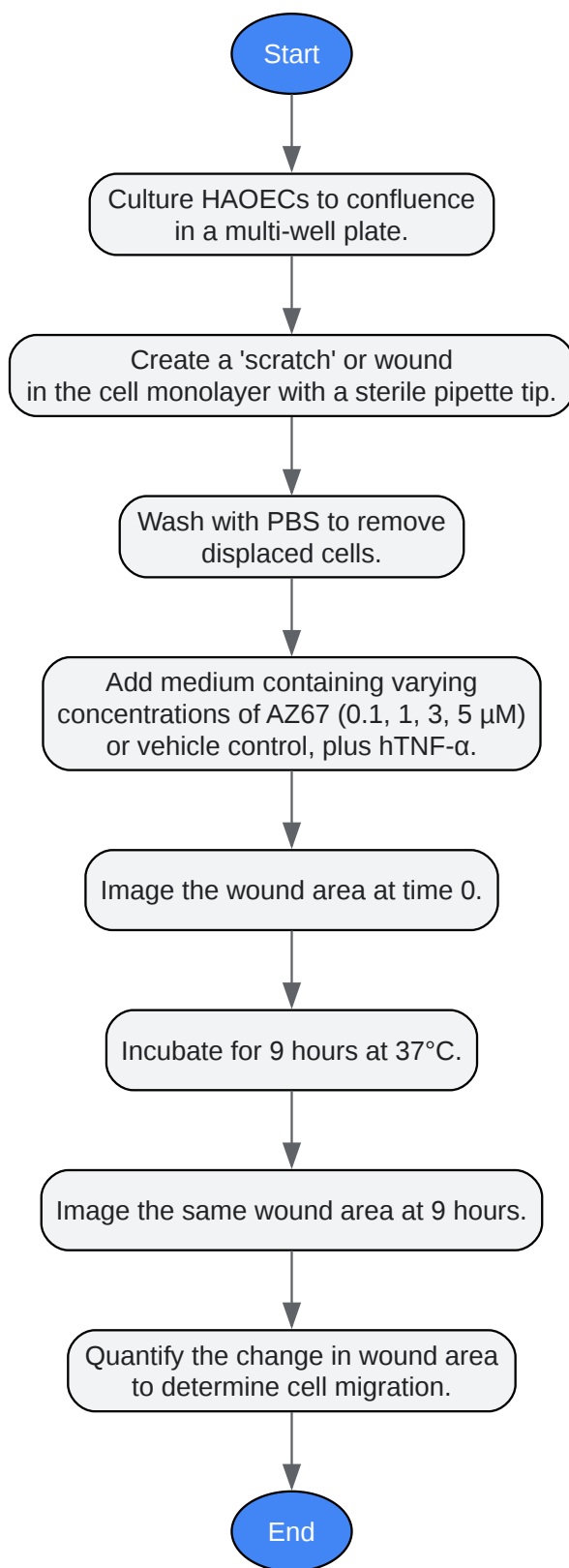
Caption: Experimental workflow for the in vitro tube formation assay.

Methodology:

- **Plate Coating:** A 96-well plate is coated with Matrigel and incubated at 37°C for 30-60 minutes to allow for solidification.
- **Cell Culture and Pre-treatment:** Human Aortic Endothelial Cells (HAOECs) are cultured in appropriate media. For induction of a pro-angiogenic state, cells are pre-treated with 20 ng/mL of human Tumor Necrosis Factor-alpha (hTNF- α) for 24 hours.
- **Cell Seeding:** Pre-treated HAOECs are harvested and seeded onto the Matrigel-coated wells at a density of 1×10^4 cells/well.
- **Treatment:** The cells are then treated with various concentrations of AZ67 (0.1, 1, 3, and 5 μ M) or a vehicle control.
- **Incubation:** The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 8-9 hours.
- **Imaging and Analysis:** The formation of tube- and mesh-like structures is observed and photographed using an inverted microscope. The total tube length and the number of formed meshes are quantified using image analysis software such as ImageJ with an angiogenesis analyzer plugin.

Endothelial Cell Migration (Scratch) Assay

This assay evaluates the effect of a compound on the migration of endothelial cells.



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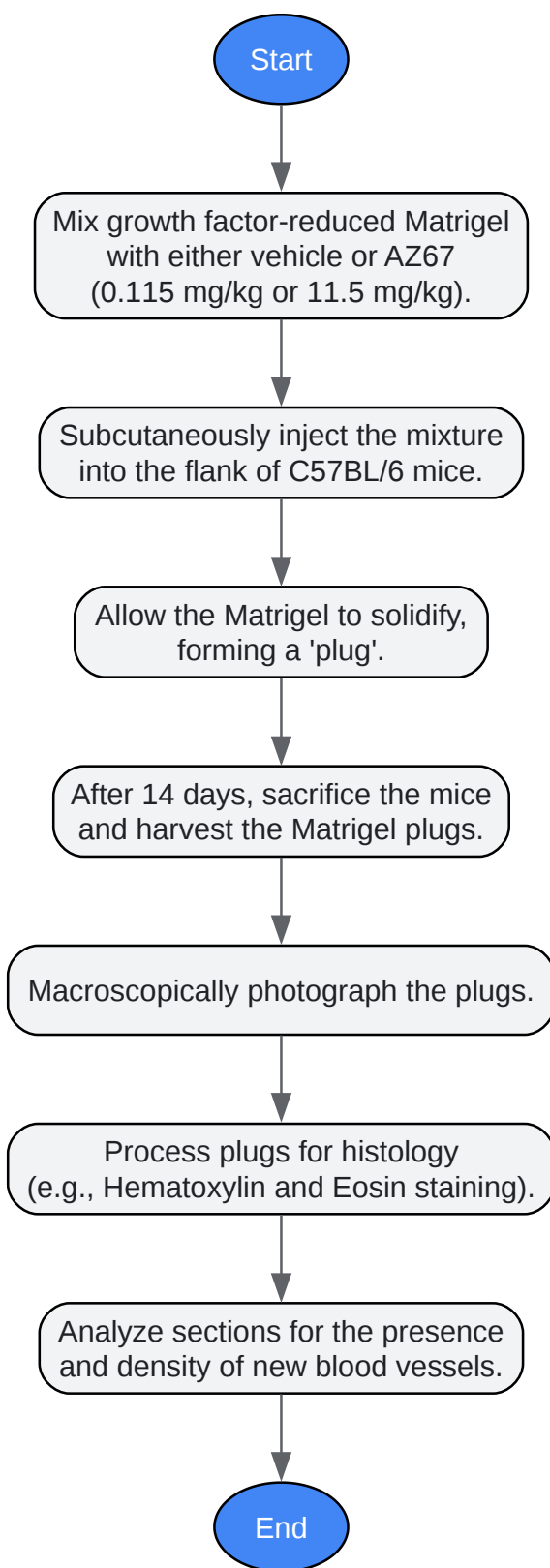
Caption: Experimental workflow for the endothelial cell migration (scratch) assay.

Methodology:

- **Cell Culture:** HAOECs are grown to a confluent monolayer in a multi-well plate.
- **Wound Creation:** A sterile pipette tip is used to create a linear "scratch" in the center of the cell monolayer.
- **Washing:** The wells are washed with phosphate-buffered saline (PBS) to remove any detached cells.
- **Treatment:** Fresh culture medium containing different concentrations of AZ67 (0.1, 1, 3, and 5 μ M) or a vehicle control, along with hTNF- α (20 ng/mL), is added to the wells.
- **Imaging:** The scratch area is imaged at time zero and after a 9-hour incubation period at 37°C.
- **Analysis:** The closure of the scratch, indicative of cell migration, is quantified by measuring the change in the wound area over time.

In Vivo Matrigel Plug Angiogenesis Assay

This assay is a standard method to assess angiogenesis in a living organism.



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Caption: Experimental workflow for the in vivo Matrigel plug angiogenesis assay.

Methodology:

- **Preparation of Matrigel Mixture:** Growth factor-reduced Matrigel is kept on ice to prevent premature solidification. It is then mixed with either a vehicle control or AZ67 at doses of 0.115 mg/kg and 11.5 mg/kg body weight.
- **Injection:** The Matrigel mixture is subcutaneously injected into the flank of C57BL/6 mice. The liquid Matrigel solidifies at body temperature, forming a plug.
- **Incubation Period:** The mice are maintained for 14 days, during which time host endothelial cells can invade the Matrigel plug and form new blood vessels in response to pro-angiogenic stimuli.
- **Plug Harvesting:** After 14 days, the mice are euthanized, and the Matrigel plugs are surgically excised.
- **Analysis:** The plugs are photographed for macroscopic evaluation of vascularization. For detailed analysis, the plugs are fixed, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize and quantify the infiltration of endothelial cells and the formation of new blood vessels.

Conclusion

AZ PFKFB3 26 (AZ67) presents a compelling case for a novel anti-angiogenic agent with a mechanism of action that is independent of glycolysis inhibition in endothelial cells. The preclinical data robustly demonstrates its efficacy in inhibiting key steps of angiogenesis without the expected metabolic consequences of PFKFB3 inhibition. This unique profile warrants further investigation to fully elucidate the downstream signaling pathways involved and to explore its therapeutic potential in a range of angiogenesis-dependent diseases. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to further explore the intriguing biology of this compound.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. The PFKFB3 Inhibitor AZ67 Inhibits Angiogenesis Independently of Glycolysis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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